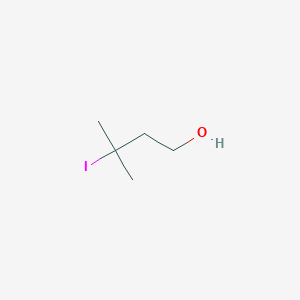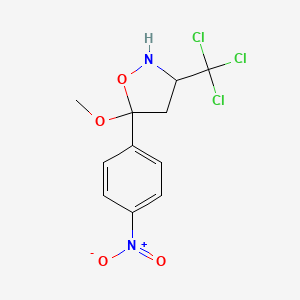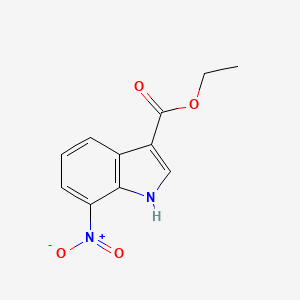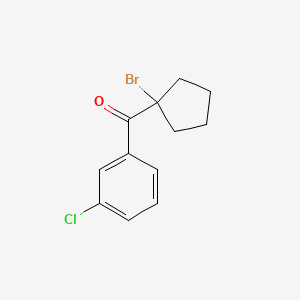![molecular formula C12H14N2O B11717931 1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)
1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one is a spirocyclic compound that features a unique structure where an indole and a piperidine ring are fused together through a spiro carbon. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one typically involves cycloisomerization reactions. One common method is the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides. This reaction proceeds under mild conditions at room temperature, using toluene as the solvent .
Industrial Production Methods
While specific industrial production methods for 1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one are not extensively documented, the general approach involves scalable cycloisomerization reactions. The use of silver triflate as a catalyst and triphenylphosphine as a ligand is crucial for achieving high yields and diastereoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different spirocyclic amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules .
Wissenschaftliche Forschungsanwendungen
1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for the development of new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence sensors .
Wirkmechanismus
The mechanism of action of 1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one involves its interaction with various molecular targets. The compound’s unique spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. Computational studies have shown that non-covalent interactions, such as cation-π and π-π interactions, play a crucial role in stabilizing the compound within its target sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Known for its fluorescence properties and applications in sensor technology.
Spiro[indeno[1,2-b]-quinoxaline-11,4’-pyrano[3,2-b]pyran]: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Spiro[indoline-3,2’-pyrrolidine-3’,3’'-piperidine]: Studied for its antiproliferative and anti-SARS-CoV-2 properties.
Uniqueness
1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties. This structure enhances its stability and allows for diverse functionalization, making it a valuable scaffold in drug discovery and material science .
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
spiro[1H-indole-2,4'-piperidine]-3-one |
InChI |
InChI=1S/C12H14N2O/c15-11-9-3-1-2-4-10(9)14-12(11)5-7-13-8-6-12/h1-4,13-14H,5-8H2 |
InChI-Schlüssel |
LOEMFMJJJALSDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12C(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B11717850.png)



![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]](/img/structure/B11717882.png)

![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)





![(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide](/img/structure/B11717938.png)
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
